molecular formula C18H16N2O2 B4562561 4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide

4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No.: B4562561
M. Wt: 292.3 g/mol
InChI Key: RLMJWNBATOYIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.121177757 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study by Trost, Dogra, and Franzini (2004) highlighted the use of allyl systems in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. They employed terminally substituted allyl systems for Mo-catalyzed asymmetric allylic alkylation, yielding products with excellent enantioselectivity. This process leverages the flexibility of allyl systems for further modifications via double-bond chemistry, demonstrating their utility in creating complex, chiral molecules (Trost, Dogra, & Franzini, 2004).

Liquid Crystalline Polymers

Bracon, Guittard, Givenchy, and Géribaldi (2000) synthesized monomers with allyloxy groups that, upon polymerization, exhibited high smectogen properties. These materials are crucial for the development of side-chain liquid crystalline polysiloxanes, which have wide applications in displays and photonic devices due to their unique optical and mechanical properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Advanced Polymer Synthesis

Sane et al. (2013) developed a strategy for synthesizing heterobifunctionalized polymers using initiators containing allyloxy groups. These polymers, including poly(e-caprolactones) and poly(methyl methacrylate)s, were designed for "click" chemistry applications, showcasing the role of allyloxy groups in creating functional materials for biomedical applications and materials science (Sane et al., 2013).

Organic Synthesis and Functionalization

Hirata et al. (2009) explored the nickel-catalyzed carbocyanation of alkynes with allyl cyanides, leading to polysubstituted 2,5-hexadienenitriles. This method facilitates the introduction of allyloxy groups into organic molecules, enabling the synthesis of complex structures with potential pharmaceutical applications (Hirata, Yukawa, Kashihara, Nakao, & Hiyama, 2009).

Antitubercular Scaffolds

Nimbalkar et al. (2018) synthesized novel derivatives containing the 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide structure, exhibiting significant antitubercular activity. This research underscores the potential of allyloxy-containing compounds in developing new therapeutics for tuberculosis, highlighting their role in medicinal chemistry (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-13-22-17-9-5-15(6-10-17)18(21)20-16-7-3-14(4-8-16)11-12-19/h2-10H,1,11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMJWNBATOYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(allyloxy)-N-[4-(cyanomethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.